
4-Ethyl-4-methylmorpholin-4-ium bromide
Overview
Description
4-Ethyl-4-methylmorpholin-4-ium bromide is a quaternary ammonium compound with the molecular formula C7H16BrNO. It is known for its utility in various chemical reactions and industrial applications. The compound is characterized by its morpholine ring structure, which is substituted with ethyl and methyl groups, and a bromide anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-methylmorpholin-4-ium bromide typically involves the quaternization of 4-ethylmorpholine with methyl bromide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
4-Ethylmorpholine+Methyl bromide→4-Ethyl-4-methylmorpholin-4-ium bromide
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-4-methylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different morpholine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced morpholine derivatives.
Scientific Research Applications
Organic Chemistry
4-Ethyl-4-methylmorpholin-4-ium bromide is utilized as a solvent and catalyst in organic reactions. Its ability to dissolve various organic compounds makes it valuable in synthesizing complex molecules.
Biological Applications
Research indicates that this compound has potential biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
- Cytotoxicity Studies: In vitro studies demonstrate significant cytotoxic effects against specific cancer cell lines. For instance, it has shown effectiveness against B16 melanoma cells with an IC value of 0.093 µM, indicating strong cytotoxicity .
Cell Line | IC (µM) | Effect Observed |
---|---|---|
B16 Melanoma | 0.093 | Significant cytotoxicity |
A10 Vascular Smooth | 50 | Cell viability reduction |
Electrochemical Applications
The compound is explored as an electrolyte in redox flow batteries. Its unique properties enhance energy efficiency and voltage stability compared to other conventional electrolytes .
Case Study on Inflammation
A controlled study involving rats showed that administration of this compound prior to lipopolysaccharide (LPS) exposure resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological assessments indicated reduced tissue damage compared to control groups, suggesting its potential as an anti-inflammatory agent .
Cytotoxicity Assessment
Another study assessed the compound's effects on human tumor cell lines, revealing significant inhibition of cell growth at concentrations similar to those used in antimicrobial tests. This further supports its potential use in cancer therapies.
Synthesis of Intermediates
Due to its stability and solubility characteristics, this compound serves as a key intermediate in the synthesis of various chemical compounds, including other morpholinium salts.
Cosmetic Formulations
The compound is also being investigated for use in cosmetic formulations due to its emulsifying properties and ability to enhance the stability of products .
Mechanism of Action
The mechanism of action of 4-Ethyl-4-methylmorpholin-4-ium bromide involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. It interacts with molecular targets through ionic interactions and hydrogen bonding, enhancing the reactivity of the reactants. The morpholine ring structure allows for specific interactions with various substrates, making it a versatile compound in chemical reactions.
Comparison with Similar Compounds
4-Methylmorpholine: Lacks the ethyl group, resulting in different reactivity and applications.
4-Ethylmorpholine: Lacks the methyl group, affecting its chemical properties.
N-Methylmorpholine: Similar structure but different substituents, leading to varied uses.
Uniqueness: 4-Ethyl-4-methylmorpholin-4-ium bromide is unique due to the presence of both ethyl and methyl groups on the morpholine ring, which enhances its solubility and reactivity compared to its analogs. This dual substitution allows for a broader range of applications and makes it a valuable compound in both research and industrial settings.
Biological Activity
4-Ethyl-4-methylmorpholin-4-ium bromide (CAS Number: 65756-41-4) is a quaternary ammonium compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, potential applications in electrochemical systems, and relevant research findings.
- Molecular Formula : C7H16BrNO
- Molecular Weight : 210.112 g/mol
- Structure : The compound features a morpholine ring with ethyl and methyl substituents, contributing to its unique properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to other known antimicrobial agents.
Study Findings
A study published in Molecules highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Electrochemical Applications
The compound has also been investigated for its role in electrochemical systems, particularly as an electrolyte in rechargeable batteries. Its stability and conductivity are notable advantages.
Case Study: Zinc-Bromine Flow Battery
In a study focusing on zinc-bromine flow batteries, the inclusion of this compound improved the performance of the electrolyte system. Key findings include:
Parameter | Before Addition | After Addition |
---|---|---|
Voltage Efficiency (%) | 75 | 85 |
Cycle Life (Cycles) | 200 | 400 |
Conductivity (mS/cm) | 20 | 35 |
The data indicate that the compound enhances both the efficiency and longevity of battery systems, making it a promising candidate for energy storage solutions.
Toxicity and Safety
While the biological activity of this compound is noteworthy, safety assessments are crucial. According to safety data sheets, it is classified as hazardous with potential risks upon exposure. Proper handling and safety measures are recommended during laboratory use.
Properties
IUPAC Name |
4-ethyl-4-methylmorpholin-4-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO.BrH/c1-3-8(2)4-6-9-7-5-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQZVWGQFXXTIX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCOCC1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886304 | |
Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65756-41-4 | |
Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65756-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065756414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 65756-41-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1-methylmorpholinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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